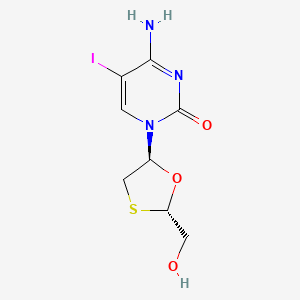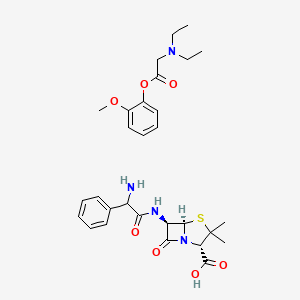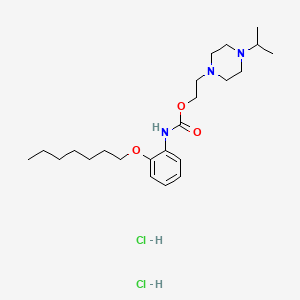
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound It is characterized by the presence of a carbamic acid group, a heptyloxyphenyl group, and a piperazinyl ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl derivative, followed by the introduction of the piperazinyl ethyl ester group. The final step involves the formation of the dihydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: This compound shares the carbamic acid group but differs in the substituents attached to the phenyl ring.
Carbamic acid, N-[(2Z)-2-cyano-2-[2-[3,5-dichloro-4-[[1,6-dihydro-5-(1-methylethyl)-6-oxo-3-pyridazinyl]oxy]phenyl]hydrazinylidene]acetyl]-, ethyl ester: This compound has a similar carbamic acid structure but with different substituents.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups and substituents
特性
CAS番号 |
141312-24-5 |
|---|---|
分子式 |
C23H41Cl2N3O3 |
分子量 |
478.5 g/mol |
IUPAC名 |
2-(4-propan-2-ylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C23H39N3O3.2ClH/c1-4-5-6-7-10-18-28-22-12-9-8-11-21(22)24-23(27)29-19-17-25-13-15-26(16-14-25)20(2)3;;/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3,(H,24,27);2*1H |
InChIキー |
NGSARQYZBAMTRD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)C(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)

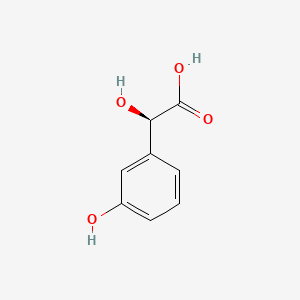
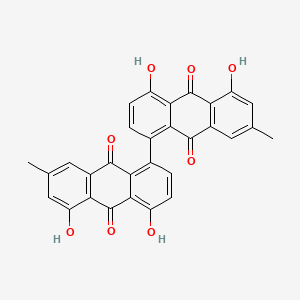
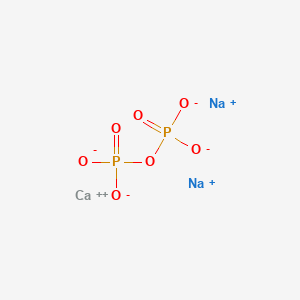
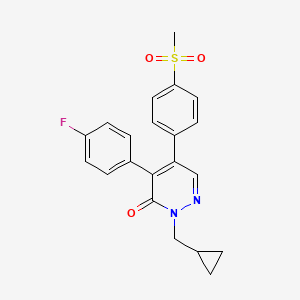
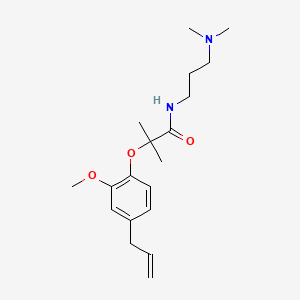

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)


![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
